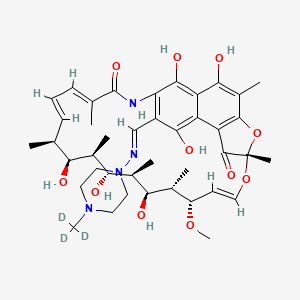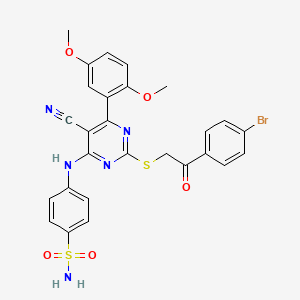
Carbonic anhydrase inhibitor 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic anhydrase inhibitors are a class of compounds that inhibit the activity of the enzyme carbonic anhydrase. This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction that plays a significant role in various physiological processes. Carbonic anhydrase inhibitor 12 is one such compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma, epilepsy, and other conditions .
準備方法
The synthesis of carbonic anhydrase inhibitor 12 typically involves several steps, including the formation of the core structure and the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using batch or continuous flow reactors, ensuring consistent quality and scalability .
化学反応の分析
Carbonic anhydrase inhibitor 12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Carbonic anhydrase inhibitor 12 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: It helps in understanding the role of carbonic anhydrase in various physiological processes and diseases.
Medicine: It is explored for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer.
Industry: It is used in the development of new drugs and in the study of enzyme kinetics and inhibition.
作用機序
The mechanism of action of carbonic anhydrase inhibitor 12 involves the inhibition of the enzyme carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and protons, leading to a decrease in intraocular pressure in the case of glaucoma, or modulation of neuronal activity in the case of epilepsy .
類似化合物との比較
Carbonic anhydrase inhibitor 12 can be compared with other similar compounds such as acetazolamide, methazolamide, and dorzolamide. While all these compounds inhibit carbonic anhydrase, this compound may have unique properties such as higher selectivity for specific isoforms of the enzyme or improved pharmacokinetic profiles. This uniqueness can make it more effective or safer for certain therapeutic applications .
Similar Compounds
- Acetazolamide
- Methazolamide
- Dorzolamide
- Brinzolamide
Conclusion
This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanisms of action make it a valuable tool for research and therapeutic applications.
特性
分子式 |
C27H22BrN5O5S2 |
|---|---|
分子量 |
640.5 g/mol |
IUPAC名 |
4-[[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-cyano-6-(2,5-dimethoxyphenyl)pyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C27H22BrN5O5S2/c1-37-19-9-12-24(38-2)21(13-19)25-22(14-29)26(31-18-7-10-20(11-8-18)40(30,35)36)33-27(32-25)39-15-23(34)16-3-5-17(28)6-4-16/h3-13H,15H2,1-2H3,(H2,30,35,36)(H,31,32,33) |
InChIキー |
AHXBLGYPELWYKD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)S(=O)(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


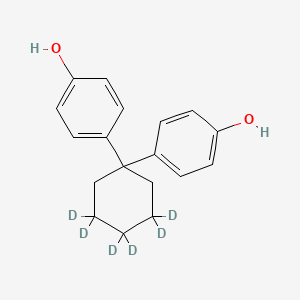

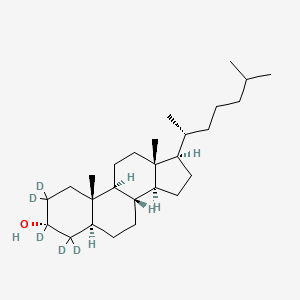
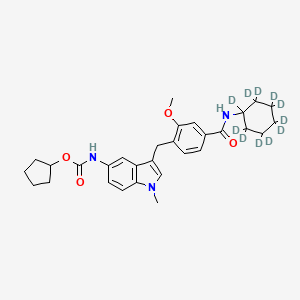
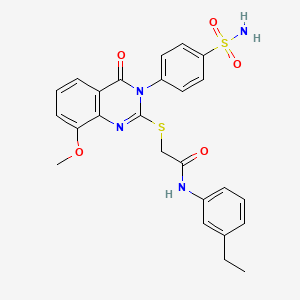

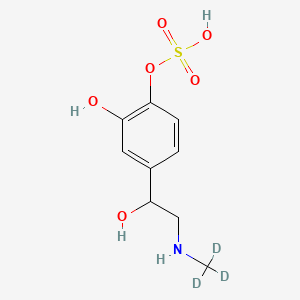
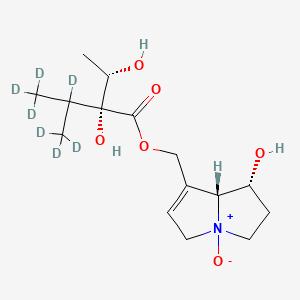

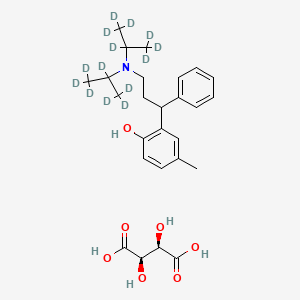
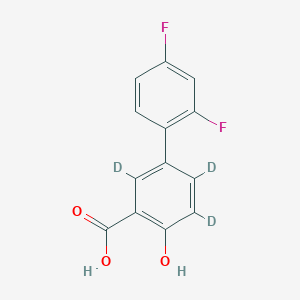
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
